molecular formula C17H15NO6 B14390802 1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one CAS No. 88503-10-0

1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14390802
CAS No.: 88503-10-0
M. Wt: 329.30 g/mol
InChI Key: MCTRKUTWNMPNIU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chalcones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one depends on its interaction with molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The presence of functional groups such as hydroxyl, methoxy, and nitro groups can influence its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.

    1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may influence its redox properties and biological effects.

Uniqueness

1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to the combination of hydroxyl, methoxy, and nitro functional groups. This combination can result in distinct chemical reactivity, solubility, and biological activity compared to similar compounds.

Properties

CAS No.

88503-10-0

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H15NO6/c1-23-13-10-14(24-2)16(18(21)22)17(20)15(13)12(19)9-8-11-6-4-3-5-7-11/h3-10,20H,1-2H3

InChI Key

MCTRKUTWNMPNIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)[N+](=O)[O-])OC

Origin of Product

United States

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